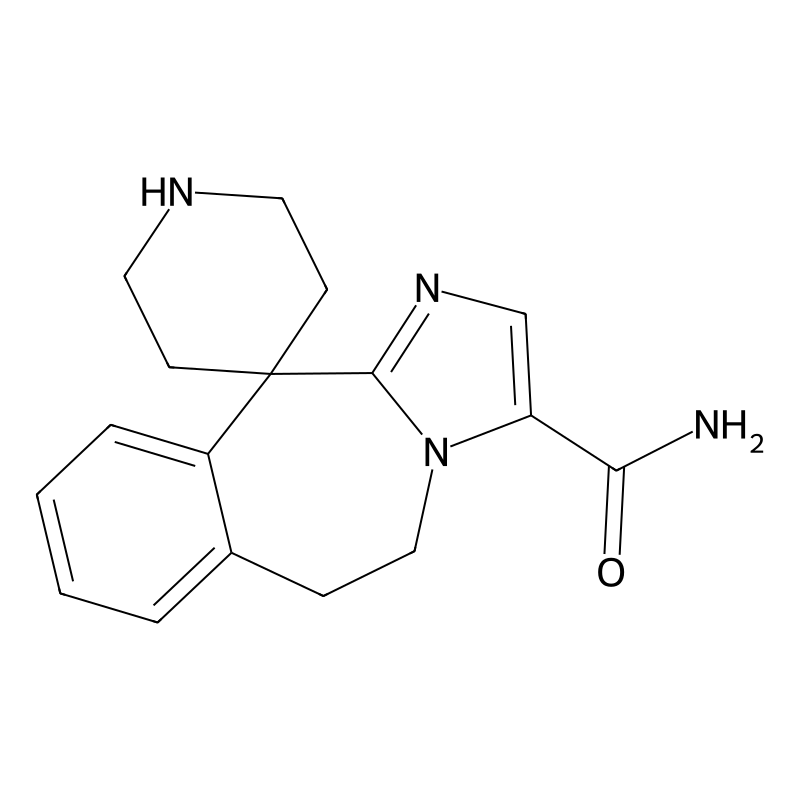

Vapitadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Vapitadine is a chemical compound classified as an antihistamine, primarily under development for treating allergic reactions, particularly those affecting the skin. It works by antagonizing the histamine H1 receptor, which is responsible for mediating allergic responses. The compound is noted for its potential efficacy in alleviating symptoms associated with allergic reactions, such as itching and inflammation .

- Formation of Amides: This involves reacting a precursor compound with hydroxylamine and subsequently adding a reducing agent like zinc in the presence of an acid .

- Cyclization Reactions: The compound may also undergo cyclization reactions to form its characteristic structure, often involving transition metal catalysts and various solvents to facilitate the reaction .

These reactions highlight the complexity involved in synthesizing Vapitadine and its derivatives.

Vapitadine exhibits significant biological activity as an H1 receptor antagonist. Its mechanism of action includes:

- Histamine Binding: By competing with histamine for binding at the H1 receptor sites, Vapitadine effectively reduces the physiological effects caused by histamine release during allergic reactions .

- Efficacy in Animal Models: Studies have shown that Vapitadine can significantly decrease histamine-induced lethality and cutaneous reactions in animal models, indicating its potential therapeutic benefits in clinical settings .

The synthesis of Vapitadine can be approached through various methods:

- Corey-Chaykovsky Cascade Protocol: This method involves initial epoxide formation followed by ring expansion to synthesize azetidine spirocycles, which can be further modified to yield Vapitadine .

- Intramolecular Alkylation: This technique utilizes amine nucleophiles in a 1,3-relationship with electrophilic atoms to construct the azetidine ring at later stages of synthesis .

- Transition Metal Catalysis: Employing catalysts such as palladium or copper allows for more complex transformations necessary for constructing the final compound .

These methods underscore the advanced synthetic strategies required to produce Vapitadine effectively.

Vapitadine's primary application lies in its potential use as an antihistamine for treating allergic conditions. Specific applications include:

- Treatment of Allergic Reactions: It is being developed to alleviate symptoms associated with skin allergies, such as rashes and itching.

- Potential Antiviral Properties: Some research indicates that compounds similar to Vapitadine might possess antiviral activity, although this requires further investigation .

Interaction studies reveal that Vapitadine interacts predominantly with the histamine H1 receptor. Key findings include:

- Competitive Binding: Vapitadine competes effectively with histamine for receptor binding, which is central to its antihistaminic effects .

- Predictive Interaction Profiles: Studies using databases like ChEMBL indicate that Vapitadine has predicted interactions with several biological targets, reinforcing its role as a selective H1 antagonist .

Vapitadine shares structural and functional similarities with several other antihistamines and compounds targeting the histamine receptor. Notable similar compounds include:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Clemastine Fumarate | Antihistamine | H1 receptor antagonist | Used primarily for seasonal allergies |

| Loratadine | Antihistamine | H1 receptor antagonist | Non-sedating; longer duration of action |

| Cetirizine | Antihistamine | H1 receptor antagonist | Rapid onset; effective for chronic urticaria |

Uniqueness of Vapitadine

Vapitadine's unique profile lies in its specific chemical structure and potential dual action against both allergic responses and possible viral infections, setting it apart from traditional antihistamines that primarily focus on allergy relief alone.